Flupirtine-N6-beta-D-Glucuronide

Description

Contextualizing Flupirtine (B1215404) Metabolism within Drug Disposition

Drug disposition encompasses the processes of absorption, distribution, metabolism, and excretion (ADME) that a drug undergoes in the body. Metabolism, a key component of this process, primarily occurs in the liver and involves enzymatic conversions of the drug into various metabolites. jddtonline.infowikipedia.org For flupirtine, this biotransformation is extensive, leading to several metabolic products. jddtonline.infothescipub.com The primary routes of flupirtine metabolism include hydrolysis of the carbamate (B1207046) group, subsequent N-acetylation to form the active metabolite D13223, and oxidative degradation to p-fluorohippuric acid. jddtonline.inforesearchgate.net Another crucial pathway is conjugation, particularly glucuronidation. wjgnet.comnih.gov These metabolic processes are essential for converting flupirtine into more water-soluble compounds that can be readily excreted from the body, primarily through urine. jddtonline.infothescipub.com

Significance of N-Glucuronidation in Xenobiotic Biotransformation

Glucuronidation is a major Phase II metabolic reaction where a glucuronic acid moiety is attached to a substrate, a process catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov This conjugation significantly increases the water solubility of the substrate, facilitating its elimination. wikipedia.orguef.fi N-glucuronidation specifically involves the attachment of glucuronic acid to a nitrogen atom within the substrate molecule. nih.govpsu.edu This pathway is particularly important for the biotransformation of various xenobiotics (foreign compounds), including drugs that contain primary, secondary, or tertiary amine groups. nih.govpsu.edu In humans, N-glucuronidation is a significant elimination pathway for many such compounds. psu.edu The enzymes responsible for N-glucuronidation, such as UGT1A4 and UGT2B10, play a crucial role in detoxifying a wide array of substances. nih.gov

Structural and Mechanistic Overview of Flupirtine-N6-beta-D-Glucuronide

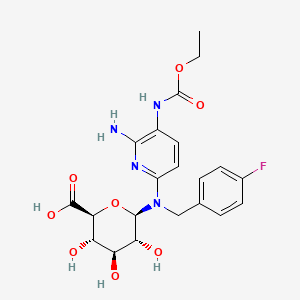

This compound is a metabolite formed through the direct conjugation of glucuronic acid to the N6-amino group of the pyridine (B92270) ring in the flupirtine molecule. This process is catalyzed by UGT enzymes. researchgate.netnih.gov In vitro studies using human liver microsomes have demonstrated the formation of two isomeric N-glucuronides from flupirtine, indicating that glucuronidation can occur at different nitrogen atoms on the parent molecule. researchgate.net The formation of these glucuronides is a key detoxification pathway. nih.gov While the parent drug, flupirtine, and its acetylated metabolite, D13223, can both undergo N-glucuronidation, the specific enzymes involved are thought to be isoforms like UGT1A1, 1A3, 1A4, and 1A9. nih.gov This is based on in-vitro studies with retigabine (B32265), a structurally related anticonvulsant. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[6-amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(25-18(12)23)26(9-10-3-5-11(22)6-4-10)19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H2,23,25)(H,24,32)(H,30,31)/t14-,15-,16+,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIFNWVVUMTVKA-YUAHOQAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Hydrolysis and De Glucuronidation of Flupirtine N6 Beta D Glucuronide

Beta-D-Glucuronidase Activity and Substrate Specificity

Beta-D-glucuronidase (EC 3.2.1.31) is a lysosomal and microbial enzyme responsible for the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glucuronide conjugates. ontosight.ainih.gov This process, known as de-glucuronidation, effectively reverses the phase II metabolic reaction of glucuronidation, which is primarily aimed at increasing the water solubility of xenobiotics to facilitate their excretion. nih.govsigmaaldrich.com In vitro studies have demonstrated that flupirtine (B1215404) and its primary active metabolite, D13223, undergo N-glucuronidation to form two isomeric N-glucuronides. nih.gov

The activity of beta-D-glucuronidase is not uniform across all types of glucuronide linkages. Research indicates that the enzyme often exhibits preferential hydrolysis of O-glucuronides over N-glucuronides. nih.gov However, N-glucuronides of aromatic amines have been shown to be susceptible to hydrolysis by E. coli beta-glucuronidase, which suggests a potential for the release of the parent amine in the gut, leading to enterohepatic circulation. nih.gov The efficiency of this hydrolysis can be influenced by the source of the enzyme, with different isoenzymes displaying varying substrate specificities. hyphadiscovery.com For instance, studies on carcinogenic aromatic amines revealed that their N-glucuronides could be cleaved by bacterial beta-glucuronidase. nih.gov This is particularly relevant for Flupirtine-N6-beta-D-Glucuronide, an N-glucuronide, as its hydrolysis would regenerate the corresponding aglycone.

The enzymatic activity of beta-D-glucuronidase can be quantified using various substrates, and its function can be inhibited by compounds like saccharic acid-1,4-lactone. nih.gov The table below summarizes key aspects of beta-D-glucuronidase activity relevant to the hydrolysis of glucuronide conjugates.

| Enzyme Characteristic | Description | Source |

| Enzyme Commission No. | EC 3.2.1.31 | nih.gov |

| Function | Catalyzes the hydrolysis of beta-D-glucuronide conjugates. | ontosight.ainih.gov |

| General Substrate Preference | Often shows higher activity towards O-glucuronides compared to N-glucuronides. | nih.gov |

| Activity on N-Glucuronides | Capable of hydrolyzing N-glucuronides, particularly by bacterial forms of the enzyme. | nih.govhyphadiscovery.com |

| Inhibitors | Saccharic acid-1,4-lactone is a known specific inhibitor. | nih.gov |

Cellular and Tissue Distribution of Beta-D-Glucuronidase

Beta-D-glucuronidase is widely distributed throughout the mammalian body, with significant activity found in the liver, kidneys, and spleen. pnas.org The enzyme is also a prominent component of the gut microbiome. nih.gov This broad distribution means that the de-glucuronidation of this compound can occur at multiple sites.

Liver: The liver is a primary site for both the formation (glucuronidation) and potential hydrolysis (de-glucuronidation) of drug metabolites. Human liver microsomes have been shown to be capable of forming flupirtine's N-glucuronides. nih.gov The liver also contains beta-D-glucuronidase, which can act on these conjugates. pnas.org The enzyme is dually localized within liver cells, being present in both the endoplasmic reticulum and lysosomes. scispace.com

Kidney: The kidneys are another significant organ for drug metabolism and excretion, and they exhibit substantial beta-D-glucuronidase activity. pnas.org This suggests that this compound excreted via the kidneys could potentially be hydrolyzed back to its aglycone within this organ.

Gut Microbiota: The intestinal lumen harbors a vast population of bacteria that produce a variety of enzymes, including beta-D-glucuronidase. nih.gov Glucuronide conjugates excreted into the intestine via bile can be hydrolyzed by these bacterial enzymes. nih.gov This is a crucial aspect of enterohepatic circulation. The activity of gut microbial beta-glucuronidase can vary significantly between individuals, influenced by factors such as diet and genetics, which can in turn affect drug metabolism. ucc.iephysiology.org

The following table outlines the primary locations of beta-D-glucuronidase activity relevant to drug metabolism.

| Tissue/Location | Significance for De-glucuronidation | Source |

| Liver | A major site of both glucuronide formation and hydrolysis. Contains the enzyme in the endoplasmic reticulum and lysosomes. | pnas.orgscispace.com |

| Kidney | Possesses significant beta-D-glucuronidase activity, potentially hydrolyzing glucuronides during excretion. | pnas.org |

| Gut Microbiota | Bacterial enzymes in the intestine can hydrolyze glucuronides excreted in bile, leading to enterohepatic circulation. | nih.govnih.gov |

Implications of De-Glucuronidation on Metabolite Pharmacokinetics

The de-glucuronidation of this compound has significant implications for the pharmacokinetic profile of flupirtine and its metabolites. By reversing the glucuronidation process, beta-D-glucuronidase can regenerate the aglycone, which may be the parent drug or another metabolite. ontosight.ai This "reactivation" can lead to the reabsorption of the compound from the intestine back into systemic circulation, a process known as enterohepatic circulation. nih.govhelsinki.fi

The variability in beta-D-glucuronidase activity among individuals, particularly in the gut microbiota, can contribute to inter-individual differences in drug response and disposition. ucc.iephysiology.org A higher level of microbial beta-D-glucuronidase activity could lead to more extensive de-glucuronidation and enterohepatic recycling, resulting in higher systemic exposure to the reactivated compound. microba.com This highlights the importance of understanding the interplay between host and microbial enzymes in determining the ultimate fate of drugs like flupirtine.

The table below summarizes the key pharmacokinetic consequences of the de-glucuronidation of drug metabolites.

| Pharmacokinetic Implication | Description | Source |

| Enterohepatic Circulation | De-glucuronidation in the gut allows for reabsorption of the aglycone, leading to its recirculation. | nih.govhelsinki.fi |

| Prolonged Half-Life | The recycling of the drug or its active metabolites can extend their presence in the body. | nih.gov |

| Increased Drug Exposure | Higher overall exposure to the active compounds can result from their reactivation and reabsorption. | microba.com |

| Inter-individual Variability | Differences in beta-D-glucuronidase activity contribute to variations in drug pharmacokinetics among individuals. | ucc.iephysiology.org |

Pharmacokinetic Investigations in Preclinical Models

In Vitro Metabolism Studies Utilizing Hepatic Microsomes and Isolated Hepatocytes

In vitro models, such as hepatic microsomes and isolated hepatocytes, are crucial for elucidating the metabolic pathways of xenobiotics. For flupirtine (B1215404), these systems have confirmed that N-glucuronidation is a relevant metabolic route, particularly in humans.

Species-Specific Metabolic Profiles (e.g., Rat vs. Human)

Significant species differences exist in the metabolism of flupirtine, which impacts the formation of its glucuronide metabolites.

| Parameter | Human Liver Microsomes | Rat Liver Microsomes (CYP3A1-induced) |

|---|---|---|

| Primary Metabolic Route | Conjugation (N-glucuronidation) nih.govresearchgate.net | Oxidation (Cytochrome P450) nih.govresearchgate.net |

| N-Glucuronide Formation | Two isomeric N-glucuronides observed nih.gov | Possible, but may not be a major in vivo pathway researchgate.net |

| CYP-Mediated Turnover | <5% nih.gov | 18% nih.gov |

Kinetic Parameters of Metabolite Formation

Detailed kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the formation of Flupirtine-N6-beta-D-Glucuronide have not been reported in the reviewed scientific literature. While methods for determining such parameters for glucuronidation reactions are well-established nih.govresearchgate.net, specific studies applying them to flupirtine's N-glucuronidation pathway are not available.

In Vivo Preclinical Pharmacokinetics of the Metabolite

Direct in vivo pharmacokinetic studies tracking the absorption, distribution, and elimination of flupirtine's glucuronide metabolites in preclinical models are lacking. Research has predominantly focused on the parent drug and its pharmacologically active acetylated metabolite, D-13223. nih.govnih.gov

Absorption, Distribution, and Elimination Characteristics in Animal Models (e.g., Rats)

Specific data on the ADME properties of this compound are not available. However, based on the general principles of drug metabolism, glucuronidation increases the water solubility and molecular weight of a compound. This transformation typically facilitates its elimination from the body, primarily via renal or biliary routes. nih.gov

In studies with the related compound retigabine (B32265) in rats, glucuronide metabolites were excreted into feces via bile, suggesting that biliary excretion is a plausible elimination route for flupirtine glucuronides in this species. researchgate.net This contrasts with humans, where metabolites are predominantly cleared through the urine. thescipub.com Without direct measurement, the precise clearance mechanism and pharmacokinetic parameters for this compound in preclinical models remain undetermined.

Tissue Distribution and Brain Penetration of Glucuronide Metabolites

There is no specific data on the tissue distribution or brain penetration of this compound. In vivo studies in neonatal rats have extensively mapped the distribution of the parent drug, flupirtine, and its active metabolite, D-13223, confirming their ability to penetrate the blood-brain barrier and distribute into various brain regions and peripheral tissues. nih.govnih.govsemanticscholar.org

However, the process of glucuronidation adds a large, polar glucuronic acid moiety to the parent molecule. This structural change drastically reduces lipid solubility and generally hinders a molecule's ability to cross biological membranes, including the blood-brain barrier. nih.govsci-hub.se Therefore, it is pharmacologically expected that this compound would exhibit very limited, if any, brain penetration and would likely have a different tissue distribution profile compared to its parent compound.

| Tissue | AUC₀₋₂₄ₕ (µg·h/g tissue) | Half-life (h) |

|---|---|---|

| Liver | 488 | 4.5 |

| Brain (Total) | ~195 | 4.6 |

| Kidney | Not Reported | 5.2 |

| Lung | Not Reported | 4.3 |

| Heart | Not Reported | 4.7 |

| Spleen | 82 | 3.1 |

Mechanistic Assessment of Flupirtine N6 Beta D Glucuronide S Biological Activity Profile

Role as an Inactive Metabolic Product

The formation of Flupirtine-N6-beta-D-Glucuronide is a key step in the metabolic clearance of flupirtine (B1215404). researchgate.net This conjugation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are predominantly found in the liver but also present in other tissues. nih.govnih.gov Both flupirtine and its active acetylated metabolite, D13223, can undergo glucuronidation. nih.gov The resulting glucuronides are significantly more polar than their parent compounds, a characteristic that drastically reduces their ability to cross cell membranes and re-enter systemic circulation, instead promoting their elimination from the body, primarily through urine. drugbank.comnih.gov The literature consistently refers to these glucuronides as "stable terminal" metabolites, reinforcing their role as the final, inactive products of a detoxification pathway. nih.govresearchgate.net

Potential for Prodrug Activation through De-Glucuronidation

While glucuronidation is typically viewed as an irreversible deactivation step, the resulting glucuronide conjugates can sometimes be hydrolyzed back to the parent aglycone (the original active drug). researchgate.net This process, known as de-glucuronidation, is catalyzed by β-glucuronidase enzymes, which are present in various human tissues and also produced by gut microbiota. researchgate.netsigmaaldrich.com

Analytical Methodologies for Flupirtine N6 Beta D Glucuronide Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the cornerstone for the bioanalysis of flupirtine (B1215404) and its metabolites, including its glucuronide conjugates. The high sensitivity and specificity of this technique allow for the precise quantification of these compounds even at low concentrations in various biological samples. While specific methods exclusively detailing the validation for Flupirtine-N6-beta-D-Glucuronide are not extensively published, the methodologies developed for flupirtine and its other major metabolites provide a robust framework that is readily adaptable.

MS/MS analysis of the two glucuronides of flupirtine has been performed, confirming their structures and paving the way for quantitative method development. newdrugapprovals.org The mass spectrometer, typically a triple quadrupole instrument, is operated in the positive ion electrospray ionization (ESI) mode, utilizing multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. nih.govbjmu.edu.cn

Validated LC-MS/MS methods have been established for the quantification of flupirtine and its primary metabolites, such as the N-acetylated form D13223 and mercapturic acid derivatives, in human plasma, urine, and feces. nih.govnih.gov These methods are developed and validated in accordance with international guidelines, ensuring their reliability for pharmacokinetic studies. thescipub.com The validation process typically assesses linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov

For instance, a validated method for flupirtine and D13223 in human plasma demonstrated a linear range of 10.00–2000.00 ng/mL for flupirtine and 2.00–400.00 ng/mL for D-13223. bjmu.edu.cn The intra- and inter-run precision for these analytes were reported to be less than 9.26%, with accuracies ranging from -5.80% to 3.31%. bjmu.edu.cn Similar validation parameters are expected for the quantification of this compound.

Table 1: Example of Validation Parameters for Flupirtine and its Metabolite D13223 in Human Plasma by LC-MS/MS

| Analyte | Linear Range (ng/mL) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Accuracy (%) |

| Flupirtine | 10.00–2000.00 | < 9.26 | < 9.26 | -5.80 to 3.31 |

| D-13223 | 2.00–400.00 | < 9.26 | < 9.26 | -5.80 to 3.31 |

Data adapted from a study on the quantification of flupirtine and its active metabolite D-13223. bjmu.edu.cn

The applicability of these methods extends to various biological matrices. In preclinical studies, LC-MS/MS assays have been used to determine the distribution of flupirtine in different tissues, such as the liver and brain. nih.gov The validation ranges for flupirtine and D-13223 have been established for serum (0.5–500 ng/ml), urine (20–5000 ng/ml), and feces (5.0–5000 ng/ml). nih.govresearchgate.net

Effective sample preparation is critical to remove potential interferences from the biological matrix and to concentrate the analyte of interest. For the analysis of flupirtine and its metabolites, liquid-liquid extraction (LLE) is a commonly employed technique. nih.govbjmu.edu.cnnih.gov This method involves the extraction of the analytes from the aqueous biological sample into an immiscible organic solvent.

In a typical LLE procedure for flupirtine and D-13223 from plasma, the samples are extracted using an organic solvent, and the resulting organic layer is evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system. bjmu.edu.cn The extraction recoveries for flupirtine and D-13223 using this method have been reported to be between 88.3% and 97.2%. bjmu.edu.cn

The chromatographic separation of this compound and other flupirtine-related compounds is typically achieved using reversed-phase high-performance liquid chromatography (HPLC). C18 columns are the most frequently used stationary phases for this purpose. bjmu.edu.cnnih.gov

One established method for the separation of flupirtine and its N-acetylated metabolite utilizes an XTerra MS C18 column (3.5 μm, 2.1 × 100 mm). nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile. nih.gov The separation can be performed using either an isocratic or a gradient elution mode, depending on the complexity of the sample and the number of analytes to be resolved. For the simultaneous analysis of flupirtine and its mercapturic acid derivatives, a Synergi® Fusion-RP column has been used with a gradient elution. nih.gov

Table 2: Example of Chromatographic Conditions for Flupirtine Metabolite Analysis

| Parameter | Condition 1 (for Flupirtine & D13223) | Condition 2 (for Mercapturic Acid Derivatives) |

| Column | XTerra MS C18 (3.5 μm, 2.1 × 100 mm) | Synergi® Fusion-RP |

| Mobile Phase | Isocratic: Ammonium formate (B1220265) buffer (pH 3.5) and Acetonitrile (50:50, v/v) | Gradient: Water/Formic acid (pH 3) and Acetonitrile |

| Flow Rate | Not specified | Not specified |

Data adapted from a study on the quantitative LC-MS/MS determination of flupirtine and its metabolites. nih.gov

Other Relevant Spectrometric and Chromatographic Techniques

While LC-MS/MS is the gold standard, other techniques have been utilized in the broader analysis of flupirtine. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) has been developed for the quantification of flupirtine in canine plasma. thescipub.com This method offers good sensitivity and has been validated according to international guidelines. thescipub.com However, for the analysis of glucuronide conjugates, the enhanced specificity of mass spectrometric detection is generally preferred.

Use of Reference Standards and Internal Standards

The accurate quantification of this compound relies on the use of certified reference standards. These standards are used to prepare calibration curves and quality control samples, which are essential for the validation and routine use of the analytical method.

To compensate for any variability during sample preparation and analysis, an internal standard (IS) is crucial. The ideal internal standard is a stable isotope-labeled version of the analyte. For the analysis of flupirtine and its metabolite D-13223, a stable isotope-labeled internal standard has been successfully used. bjmu.edu.cn When a stable isotope-labeled standard for this compound is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be chosen as an alternative. For the analysis of flupirtine and D-13223, diphenhydramine (B27) has also been used as an internal standard. nih.gov

Interactions and Modulations of Glucuronidation Pathways

Drug-Drug Interactions Involving UGT Inhibition or Induction

Drug-drug interactions (DDIs) represent a significant source of variability in drug metabolism. nih.gov Co-administered substances can either inhibit (decrease) or induce (increase) the activity of UGT enzymes, thereby altering the clearance of drugs like flupirtine (B1215404) that are substrates for these enzymes. nih.govcriver.com

UGT Inhibition: When a drug inhibits a specific UGT isoform, it can lead to decreased metabolism of other drugs (substrates) cleared by the same enzyme. This can result in higher plasma concentrations of the substrate drug. For example, atazanavir, an antiretroviral drug, is a known inhibitor of UGT1A1 and its use has been linked to hyperbilirubinemia, a condition caused by the buildup of the endogenous UGT1A1 substrate, bilirubin (B190676). nih.gov Theoretically, co-administration of a potent UGT1A1 inhibitor could decrease the formation of Flupirtine-N6-beta-D-Glucuronide, potentially increasing plasma levels of the parent compound, flupirtine.

UGT Induction: Conversely, enzyme induction can accelerate the metabolism of a substrate drug, leading to lower plasma concentrations and potentially reduced efficacy. nih.gov The pregnane (B1235032) X receptor (PXR) is a key regulator of several UGT enzymes. criver.com Interestingly, one study observed that repeated administration of flupirtine led to lower bioavailability and an increased renal excretion of its glucuronide metabolite. nih.gov However, this change could not be attributed to induction via the PXR pathway, suggesting that other regulatory mechanisms may be involved. nih.gov

While specific clinical studies on DDIs involving flupirtine glucuronidation are limited, the potential for such interactions exists based on the known behavior of the UGT enzyme system. nih.govnih.gov

Table 2: Examples of UGT Modulators and Potential for Interaction

| Modulator Type | Drug Example | Target UGT (Primarily) | Potential Interaction with Flupirtine Glucuronidation | Citation |

|---|---|---|---|---|

| Inhibitor | Atazanavir | UGT1A1 | Competitive inhibition, potentially decreasing flupirtine glucuronidation. | nih.gov |

| Inhibitor | Irinotecan (SN-38 metabolite) | UGT1A1 | SN-38 is a substrate; high levels could compete with flupirtine for UGT1A1. | nih.govsonicgenetics.com.au |

| Inducer | Phenobarbital | Multiple UGTs (via CAR) | Potential to increase flupirtine glucuronidation, lowering flupirtine exposure. | mdpi.com |

| Inducer | Rifampicin | Multiple UGTs (via PXR) | Potential to increase flupirtine glucuronidation, lowering flupirtine exposure. | criver.comich.org |

Endogenous Factors Influencing Glucuronidation

The body's internal chemical environment, including endogenous compounds and hormonal status, can influence drug metabolism pathways. wikipedia.org For glucuronidation, particularly the UGT1A1-mediated pathway, certain endogenous molecules can act as competitors or modulators.

Bilirubin: Bilirubin, the breakdown product of heme, is the primary endogenous substrate for the UGT1A1 enzyme. jst.go.jpipb.pt Its conjugation by UGT1A1 is essential for its elimination from the body. jst.go.jp In conditions characterized by elevated unconjugated bilirubin, such as Gilbert's syndrome, the UGT1A1 enzyme can become saturated. ipb.ptresearchgate.net This creates a scenario of competitive inhibition, where the high levels of bilirubin compete with drug substrates for access to the enzyme's active site. researchgate.net Consequently, in individuals with significantly elevated bilirubin levels, the glucuronidation of a drug like flupirtine could theoretically be reduced. researchgate.netresearchgate.net

Hormones: Steroid hormones and their metabolites are also subject to glucuronidation. wikipedia.orgnih.gov Hormones can exert complex control over metabolic processes. youtube.com For instance, stress hormones like cortisol are extensively metabolized via glucuronidation. nih.gov While direct evidence linking specific hormonal fluctuations to changes in flupirtine glucuronidation is not available, the shared metabolic pathway suggests a potential for interaction. Changes in the levels of endogenous steroids that are UGT substrates could, in principle, modulate the capacity for flupirtine conjugation.

Table 3: Influence of Endogenous Factors on UGT1A1-Mediated Glucuronidation

| Endogenous Factor | Mechanism of Influence | Potential Impact on Flupirtine Glucuronidation | Citation |

|---|---|---|---|

| Bilirubin | Competitive substrate for UGT1A1. | High levels may competitively inhibit the glucuronidation of flupirtine, leading to reduced clearance. | jst.go.jpresearchgate.netresearchgate.net |

| Steroid Hormones (e.g., Cortisol, Estrogens) | Act as substrates for various UGT enzymes. | Fluctuations in hormone levels could alter available enzyme capacity for flupirtine conjugation. | wikipedia.orgnih.gov |

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| 1,1'-carbonyldiimidazole |

| 2,6-Dichloronicotinic acid |

| 4-fluorohippuric acid |

| 6-mercaptopurine |

| 6-methoxy-2-naphtylacetic acid (6-MNA) |

| Atazanavir |

| Bilirubin |

| Carisoprodol |

| Codeine |

| Cortisol |

| D13223 (N-acetylated metabolite of flupirtine) |

| Diphenhydramine (B27) |

| Epinephrine |

| Estradiol |

| Ethanol |

| Etoposide |

| Flupirtine |

| This compound |

| Glucagon |

| Glutathione |

| Heroin |

| Hydromorphone |

| Insulin |

| Irinotecan |

| Lorazepam |

| Morphine |

| Nabumetone |

| Nalmefene |

| Naltrexone |

| Naproxen |

| Oxazepam |

| Paracetamol (Acetaminophen) |

| Pentazocine |

| Phenobarbital |

| Prednisolone |

| Propranolol |

| Raloxifene |

| Ranitidine |

| Retigabine (B32265) |

| Rifampicin |

| Salvinorin A |

| Sirolimus |

| SN-38 (active metabolite of irinotecan) |

| Sodium azide |

| Sulindac |

| Temazepam |

| Testosterone |

| Tranilast |

| Tri-o-tolylphosphate (TOTP) |

| Uridine diphosphate (B83284) glucuronic acid |

| Zidovudine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.